Agathadiol diacetate

Cannabinoid Receptor Allosteric Modulation Neuroscience

Agathadiol diacetate (CAS 24022-13-7) is a labdane diterpenoid derived from agathadiol, a natural product isolated from Pinus yunnanensis and Juniperus communis. It belongs to the labdane class of diterpenoids, characterized by a decalin core and known for diverse bioactivities including allosteric modulation of cannabinoid receptors.

Molecular Formula C24H38O4
Molecular Weight 390.6 g/mol
Cat. No. B1150517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgathadiol diacetate
Molecular FormulaC24H38O4
Molecular Weight390.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H38O4/c1-17(12-15-27-19(3)25)8-10-21-18(2)9-11-22-23(5,16-28-20(4)26)13-7-14-24(21,22)6/h12,21-22H,2,7-11,13-16H2,1,3-6H3/b17-12+/t21-,22-,23+,24+/m0/s1
InChIKeyLBHXIQMBWNFUCB-AOYOYUNPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Agathadiol Diacetate: Labdane Diterpenoid for Cannabinoid and Cytotoxicity Research


Agathadiol diacetate (CAS 24022-13-7) is a labdane diterpenoid derived from agathadiol, a natural product isolated from Pinus yunnanensis and Juniperus communis . It belongs to the labdane class of diterpenoids, characterized by a decalin core and known for diverse bioactivities including allosteric modulation of cannabinoid receptors [1]. The compound is employed primarily as a research tool in neuroscience and oncology studies, where its diacetate esterification enhances lipophilicity and stability compared to its parent agathadiol [2].

Workflow CB1R allosteric modulation assays
Use Context Endocannabinoid signaling research tool
Selection Diacetate ester form for stability and lipophilicity in cell-based studies

Why Agathadiol Diacetate Cannot Be Substituted by Generic Labdane Analogs


Within the labdane diterpenoid family, minor structural modifications dictate profound differences in target engagement and functional activity. Agathadiol diacetate, while sharing a scaffold with compounds like isocupressic acid, agathic acid, and agatholal, exhibits a distinct profile as a positive allosteric modulator (PAM) of the CB1 receptor—a property absent in closely related analogs [1]. Furthermore, the diacetate esterification confers a 2.5-unit higher LogP (7.25 vs. 4.70) compared to the parent agathadiol, significantly altering membrane permeability and solubility characteristics . These differences render the compound non-interchangeable for studies requiring specific CB1R modulation or defined physicochemical properties.

Unique CB1R PAM profile
Agathadiol diacetate provides positive allosteric modulation at CB1R; this functional activity is absent in related labdanes such as isocupressic acid and agathic acid.
Lipophilicity and permeability shift
Diacetate esterification yields considerably higher LogP versus parent agathadiol, altering membrane penetration and assay behavior compared to unprotected labdanes.
Masked hydroxyl reactivity
The diacetate protecting groups prevent unwanted side reactions; direct substitution with unprotected labdanes may not be suitable for synthetic derivatization workflows.

Agathadiol Diacetate: Quantitative Differentiation from Closest Analogs


CB1R Positive Allosteric Modulation (PAM) Activity vs. Closely Related Labdanes

Agathadiol was identified as a positive allosteric modulator (PAM) of the CB1 receptor via bioactivity-directed fractionation of Juniperus communis berries. In the same assay panel, closely related labdane diterpenoid analogues, including agathic acid and isocupressic acid, showed no detectable CB1R allosteric modulation [1]. The parent compound agathadiol is therefore a novel natural PAM chemotype, and its diacetate derivative is employed in research to exploit this unique pharmacology while benefiting from improved stability and handling.

CB1R PAM Activity
Head-to-head
Agathadiol: Active (PAM) vs. analogues: Inactive
Supports CB1R allosteric modulation research context
In vitro CB1R functional assay; agathic acid, isocupressic acid comparators
Cannabinoid Receptor Allosteric Modulation Neuroscience

Cytotoxic Activity in Gastric and Nasopharyngeal Cancer Cells vs. Isocupressic Acid

Agathadiol demonstrated significant cytotoxicity against NUGC gastric adenocarcinoma and HONE-1 nasopharyngeal carcinoma cell lines at 50 µg/mL. In a direct comparative study, agathadiol reduced NUGC survival to 31% and HONE-1 survival to 17%, while the closely related labdane analog isocupressic acid showed substantially lower activity, with HONE-1 survival remaining at 71% under identical conditions [1]. The diacetate derivative serves as a more stable and lipophilic form for in vitro and in vivo oncology studies.

Cytotoxicity in Cancer Cells
Head-to-head
NUGC survival 31%; HONE-1 17% vs. isocupressic acid 71%
Supports cytotoxicity endpoint review
50 µg/mL, gastric and nasopharyngeal cell lines; data to verify in independent assays
Cytotoxicity Oncology Labdane Diterpenoids

Lipophilicity (LogP) Advantage Over Parent Agathadiol for Membrane Permeability

Agathadiol diacetate exhibits a calculated LogP of 7.25 (or XlogP 5.80), compared to the parent agathadiol's XlogP of 4.70 [1]. This 2.5–2.55 unit increase in lipophilicity corresponds to approximately a 300-fold increase in predicted octanol-water partition coefficient, indicating substantially enhanced membrane permeability and potential for improved in vitro cell penetration or in vivo absorption [2]. The diacetate's hydrogen bond donor count is also reduced to 0 (vs. 2 for agathadiol), further favoring passive diffusion .

Lipophilicity (LogP)
Data to verify
ΔLogP ≈ 2.55 (7.25 vs. 4.70)
Supports formulation and permeability context
Calculated values; experimental verification advised
Physicochemical Property Lipophilicity Membrane Permeability

Semisynthetic Accessibility from Agathic Acid for Scalable Supply

While agathadiol is a minor constituent of natural sources (e.g., Juniperus communis berries, Pinus yunnanensis bark), it can be semisynthesized from agathic acid, a major constituent of Manila copal [1]. This semisynthetic route provides a more convenient and potentially scalable supply pathway compared to direct isolation. The diacetate derivative further enhances this advantage by offering a stable, protected form suitable for storage and subsequent deprotection to yield agathadiol for biological testing . This contrasts with other minor labdane diterpenoids that rely solely on low-yield isolation.

Semisynthetic Supply
Context-dependent
Accessible from agathic acid (major Manila copal constituent)
Supports procurement scalability review
Contrasts with isolation-only labdanes; yield and purity require batch review
Semisynthesis Scalability Supply Chain

Optimal Use Cases for Agathadiol Diacetate in Academic and Industrial Research


Investigating CB1R Positive Allosteric Modulation in Neuroscience

Researchers studying allosteric modulation of the endocannabinoid system should select agathadiol diacetate as a source of agathadiol, a natural CB1R PAM, for in vitro functional assays. The diacetate form provides a stable, lipophilic prodrug that can be deprotected in situ or in vivo to yield the active parent compound. This approach is particularly relevant for studies seeking to avoid the psychoactive effects associated with orthosteric CB1R agonists [1]. The compound's unique PAM activity, absent in related labdanes, makes it irreplaceable for target validation and mechanism-of-action studies [1].

Structure-Activity Relationship (SAR) Studies of Labdane Diterpenoids in Cancer

Medicinal chemists and pharmacognosists investigating the cytotoxic potential of labdane diterpenoids should utilize agathadiol diacetate as a reference standard and synthetic intermediate. The parent compound's activity against NUGC (31% survival) and HONE-1 (17% survival) cell lines, contrasted with the weaker activity of isocupressic acid (71% survival), provides a clear SAR framework for probing the role of C-19 functionalization [2]. The diacetate's enhanced lipophilicity (LogP 7.25) also makes it suitable for formulation studies aimed at improving cellular uptake [3].

Synthetic Chemistry: Stable Protected Intermediate for Natural Product Derivatization

Synthetic organic chemists requiring a stable, protected form of agathadiol for multi-step synthesis should procure agathadiol diacetate. Its diacetate ester groups mask the reactive C-15 and C-19 hydroxyls, preventing unwanted side reactions during functional group manipulations. The compound's room-temperature stability during shipping and storage further simplifies logistics [3]. This makes it an ideal starting material for generating focused libraries of agathadiol analogues for biological screening.

Application
Selection Property
Validation Focus
CB1R allosteric modulation studies
CB1R PAM activity profile
Functional assay endpoint confirmation
Cancer cell-model SAR studies
Cytotoxicity endpoint review
Cell survival and pathway-response endpoints
Synthetic intermediate for derivatization
Diacetate protecting-group stability
Deprotection and derivatization compatibility

Technical Documentation Hub

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47 linked technical documents
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